{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid
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Description
{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid is a useful research compound. Its molecular formula is C18H12F3NO3S and its molecular weight is 379.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as the monocarbonyl curcumin analog c66, have shown efficacy in reducing diabetes-associated cardiovascular and kidney complications .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to prevent the release of pro-oxidative and pro-inflammatory molecules .
Biochemical Pathways
The compound is likely to affect several biochemical pathways. For instance, the monocarbonyl curcumin analog C66 has been shown to inhibit JNK2, which reduces cardiac inflammation, fibrosis, oxidative stress, and apoptosis in the settings of diabetic cardiomyopathy . It also exerts a powerful antifibrotic effect by reducing inflammation-related factors and inducing the expression of anti-inflammatory factors, as well as targeting TGF-β/SMADs, MAPK/ERK, and PPAR-γ pathways in animal models of diabetic nephropathy .
Pharmacokinetics
The monocarbonyl curcumin analog c66, a similar compound, has shown improved chemical stability and potent pharmacokinetics . This suggests that our compound may also have favorable ADME properties, contributing to its bioavailability.
Result of Action
Based on the effects of similar compounds, it can be inferred that it may have a protective effect against diabetes-induced oxidative damage .
Action Environment
The trifluoromethyl group, which is present in the compound, is known to be prevalent in pharmaceutical and agrochemical compounds , suggesting that it may confer certain environmental stability to the compound.
Properties
IUPAC Name |
2-[(2E)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO3S/c19-18(20,21)12-7-5-11(6-8-12)9-15-17(25)22(10-16(23)24)13-3-1-2-4-14(13)26-15/h1-9H,10H2,(H,23,24)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYVIWNBQDZBU-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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